5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole
Overview
Description
5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of bromine, fluorine, and phenylsulfonyl groups attached to the azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated intermediate.
Phenylsulfonylation: The attachment of a phenylsulfonyl group to the fluorinated intermediate.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Chemical Research: The compound is used in various chemical reactions to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific molecular targets. The phenylsulfonyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. The bromine and fluorine atoms contribute to the compound’s overall reactivity and stability, influencing its biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-fluoro-1H-indazole
- 5-Bromo-4-fluoro-1H-benzimidazole
- 4-Fluoro-5-(2-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is unique due to the specific combination of bromine, fluorine, and phenylsulfonyl groups attached to the azaindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXUMHKQPPSEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.